molecular formula C14H21BClNO2Si B13988516 1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid

Cat. No.: B13988516
M. Wt: 309.67 g/mol
InChI Key: UXXBYEMVLHIBCI-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is a compound that features a boronic acid group attached to an indole ring, which is further substituted with a tert-butyldimethylsilyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is unique due to the presence of both the tert-butyldimethylsilyl group and the chlorine atom on the indole ring. This combination of substituents provides distinct reactivity and stability compared to other boronic acid derivatives .

Properties

Molecular Formula

C14H21BClNO2Si

Molecular Weight

309.67 g/mol

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid

InChI

InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3

InChI Key

UXXBYEMVLHIBCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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